Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate

Description

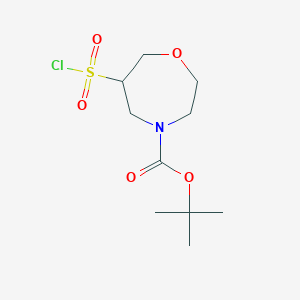

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate is a derivative of the 1,4-oxazepane scaffold, characterized by a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a chlorosulfonyl (-SO₂Cl) substituent at the 6-position. This compound is of interest in medicinal and synthetic chemistry due to the reactive chlorosulfonyl group, which enables diverse functionalization (e.g., sulfonamide formation). Below, we analyze these analogs to infer properties and trends relevant to the chlorosulfonyl variant.

Properties

Molecular Formula |

C10H18ClNO5S |

|---|---|

Molecular Weight |

299.77 g/mol |

IUPAC Name |

tert-butyl 6-chlorosulfonyl-1,4-oxazepane-4-carboxylate |

InChI |

InChI=1S/C10H18ClNO5S/c1-10(2,3)17-9(13)12-4-5-16-7-8(6-12)18(11,14)15/h8H,4-7H2,1-3H3 |

InChI Key |

VBKNTAFJXIROBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution Reactions: Formation of sulfonamides, sulfonates, or sulfides.

Oxidation Reactions: Formation of sulfonic acids.

Reduction Reactions: Formation of sulfides.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

Biology: Employed in the modification of biomolecules for studying their functions and interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The compound can also undergo hydrolysis, oxidation, and reduction reactions, which contribute to its versatility in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs of tert-butyl 6-substituted-1,4-oxazepane-4-carboxylates, with comparisons based on substituent effects, physicochemical properties, and applications:

Detailed Analysis of Substituent Effects

Reactivity

- Amino (-NH₂): Exhibits nucleophilic reactivity, enabling amide bond formation (e.g., in peptide synthesis) .

- Chlorosulfonyl (-SO₂Cl) : Expected to react rapidly with nucleophiles (e.g., amines, alcohols) to form sulfonates or sulfonamides, critical in drug design (e.g., protease inhibitors).

- Bromoalkyl (-Br) : Facilitates cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions .

Stability and Handling

- Hydroxymethyl (-CH₂OH) : Requires storage at 2–8°C to prevent oxidation or degradation .

- Chlorosulfonyl : Likely hygroscopic and prone to hydrolysis; handling under inert atmosphere recommended.

Physicochemical Properties

- Polar Surface Area (PSA): Amino derivatives (PSA = 67.9 Ų) show higher polarity than methylene or bromo analogs, impacting solubility and membrane permeability .

- Molecular Weight : Bromopentanamido derivative (371.27 g/mol) exceeds others, affecting pharmacokinetics (e.g., bioavailability).

Research and Application Trends

- Drug Discovery: Amino and hydroxymethyl variants are used as intermediates for anticoagulants or kinase inhibitors .

- Material Science: Methylene derivatives serve as monomers for rigid polymers .

- Challenges : Chlorosulfonyl derivatives require careful handling due to reactivity; stability data remain sparse.

Biological Activity

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate (CAS No. 2648961-37-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a tert-butyl ester group, a chlorosulfonyl group, and an oxazepane ring. The molecular formula is with a molecular weight of approximately 299.8 g/mol. The compound's structure is significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nucleophilic Substitution : The chlorosulfonyl group can act as a leaving group in nucleophilic substitution reactions, which allows the introduction of various functional groups into biological molecules.

- Reactivity with Biomolecules : The chlorosulfonyl moiety is highly reactive and can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their function.

- Hydrogen Bonding : The oxazepane ring can engage in hydrogen bonding and hydrophobic interactions with biological targets, enhancing its affinity for certain biomolecules.

Antitumor Activity

Some studies have explored the antitumor potential of oxazepane derivatives. These compounds may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Investigations into related compounds have shown promising results in preclinical models, warranting further exploration of this compound in cancer research .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.